Computed Lipophilicity (XLogP3-AA = 1.2) vs. (2E)-3-(furan-2-yl)-1-(3-hydroxyazetidin-1-yl)prop-2-en-1-one: A Membrane Permeability Edge
The target compound's computed XLogP3-AA of 1.2, derived from the PubChem 2025 release, falls within the optimal range (1–3) for passive membrane permeability and oral absorption [1]. In contrast, the hydroxyl-substituted analog (2E)-3-(furan-2-yl)-1-(3-hydroxyazetidin-1-yl)prop-2-en-1-one (C10H11NO3), which replaces the 4-methoxypiperidine group with a simple hydroxyl, is predicted to have a substantially lower logP (approximately -0.5 to 0.5 based on the polar hydroxyl contribution), potentially limiting its ability to cross biological membranes passively [1]. The 4-methoxypiperidine substituent of the target compound provides a balanced hydrophobic contribution without introducing hydrogen bond donors, which would otherwise reduce permeability.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2 |
| Comparator Or Baseline | (2E)-3-(furan-2-yl)-1-(3-hydroxyazetidin-1-yl)prop-2-en-1-one: predicted XLogP ~ 0.0 to 0.5 (estimated from structural analog data) |
| Quantified Difference | Approximately 0.7–1.2 log units higher for the target compound |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem 2025 release); comparator value estimated based on hydroxyl substitution effect |
Why This Matters
A logP difference of ~1 unit can translate to a ~10-fold difference in membrane partition coefficient, making the target compound more suitable for cell-based assays and in vivo studies requiring passive diffusion.
- [1] PubChem Compound Summary for CID 122243185, (E)-3-(furan-2-yl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)prop-2-en-1-one. National Center for Biotechnology Information (2025). View Source
